3PO

PFKFB3 inhibition glucose uptake acute myeloid leukemia

3PO (CAS 13309-08-5) is a distinct PFKFB3 inhibitor with a unique pharmacological fingerprint. Unlike direct-binding inhibitors, it lacks direct PFKFB3 binding by ITC, enabling studies of alternative glycolysis mechanisms. It uniquely inhibits IL-1β/TNF-induced IKKα/β and JNK phosphorylation, making it ideal for anti-inflammatory and tumor vessel normalization research. Choose 3PO for advanced cancer and metabolic disease models.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 13309-08-5
Cat. No. B1663543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3PO
CAS13309-08-5
Synonyms3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
3PO compound
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2
InChIInChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+
InChIKeyUOWGYMNWMDNSTL-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





3PO (CAS 13309-08-5) PFKFB3 Inhibitor: Key Baseline Properties for Procurement Assessment


3PO (3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one; CAS 13309-08-5) is a small-molecule inhibitor of the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), with a reported IC₅₀ of 22.9 μM against recombinant human PFKFB3 and no inhibition of PFK-1 activity . It suppresses glucose uptake, reduces intracellular Fru-2,6-BP, lactate, ATP, NAD⁺, and NADH concentrations, and inhibits the proliferation of various human cancer cell lines with IC₅₀ values ranging from 1.4–24 μM [1]. 3PO is soluble in DMSO (up to 42 mg/mL) and ethanol (up to 10 mg/mL) but is insoluble in water .

3PO (CAS 13309-08-5): Why Generic PFKFB3 Inhibitor Substitution Is Not Recommended


Despite sharing a nominal PFKFB3 inhibitory mechanism, 3PO exhibits a unique pharmacological fingerprint that distinguishes it from both more potent derivatives and other PFKFB3-targeting compounds. 3PO's cellular effects are not solely attributable to PFKFB3 binding, as it has been shown to lack direct binding to PFKFB3 by isothermal titration calorimetry (ITC) up to 750 μM, whereas the specific inhibitor AZ67 binds at 3 μM [1]. Furthermore, 3PO demonstrates functional divergence from newer analogs; for example, while the more potent derivative PFK158 (IC₅₀ = 137 nM) shows improved PK and ~80% tumor growth inhibition in vivo, it does not recapitulate 3PO's unique anti-inflammatory activity profile [2]. Additionally, 3PO has a distinct pattern of effects in endothelial cell assays compared to phenoxindazole analogs PA-1 and PA-2, with 3PO failing to suppress capillary tube formation while the PA compounds do [3]. These differences underscore that 3PO should not be considered interchangeable with other PFKFB3 inhibitors and must be selected based on specific experimental requirements.

3PO (CAS 13309-08-5): Quantitative Evidence for Scientific Selection vs. PFK158, AZ67, PA-1/PA-2, and YN1


3PO vs. PFK158: PFKFB3 Inhibitory Potency and Cellular Glucose Uptake in AML Cells

3PO inhibits recombinant human PFKFB3 with an IC₅₀ of 22.9 μM, whereas the derivative PFK158 is significantly more potent with an IC₅₀ of 137 nM . In THP-1 AML cells, 3PO reduces glucose uptake to approximately 60% of control at 20 μM after 24 hours, while PFK158 achieves a similar level of glucose uptake inhibition (to ~40% of control) at a 10-fold lower concentration of 2 μM [1].

PFKFB3 inhibition glucose uptake acute myeloid leukemia IC₅₀ comparison

3PO vs. AZ67: Direct Binding to PFKFB3 Assessed by Isothermal Titration Calorimetry (ITC)

3PO does not exhibit measurable binding to recombinant PFKFB3 by isothermal titration calorimetry (ITC) even at concentrations up to 750 μM. In contrast, the specific PFKFB3 inhibitor AZ67 shows clear binding at 3 μM under the same ITC conditions [1]. This indicates that 3PO's cellular effects on glycolysis are not mediated by direct PFKFB3 binding but rather through an alternative mechanism involving intracellular lactate accumulation and pH reduction [2].

target engagement isothermal titration calorimetry PFKFB3 binding AZ67

3PO vs. PA-1 and PA-2: Functional Effects on Endothelial Cell Capillary Tube Formation

In human endothelial cells (EA.hy926 and primary HUVECs), 3PO fails to suppress capillary tube formation, whereas the phenoxindazole analogs PA-1 and PA-2 markedly inhibit this process [1]. Additionally, PA-1 and PA-2 reduce proMMP-9 and MMP-2 activity by up to 50% and 30%, respectively, compared to control, and downregulate angiogenesis-related genes (CCL5, VCAM-1, VEGFA, VEGFR2) up to 10-fold, while 3PO does not produce these effects [2].

angiogenesis capillary tube formation endothelial cells phenoxindazole analogs

3PO vs. YN1: Anti-Inflammatory Activity in Human Endothelial Cells

3PO causes a rapid and transient reduction in IL-1β- and TNF-induced phosphorylation of IKKα/β and JNK, thereby inhibiting NFκB and stress-activated kinase signaling in primary human endothelial cells [1]. In contrast, neither shRNA-mediated PFKFB3 silencing nor treatment with the alternative PFKFB3 inhibitor YN1 prevents cytokine-induced NFκB signaling or upregulation of adhesion molecules VCAM-1 and E-selectin [2]. This indicates that 3PO's anti-inflammatory effects are off-target and not replicated by other PFKFB3 inhibitors.

NFκB signaling JNK phosphorylation endothelial inflammation YN1

3PO In Vivo Efficacy: Tumor Vessel Normalization and Radiotherapy Synergy in Colorectal Cancer

In a colorectal cancer patient-derived xenograft (PDX) model, neoadjuvant treatment with 3PO induced tumor vessel normalization (TVN), alleviated tumor hypoxia, and increased tumor necrosis [1]. 3PO treatment increased radiation-induced cell death in colorectal cancer cells in vitro and, when combined with radiotherapy in vivo, enhanced therapeutic response [2]. In a separate study using a B16F10 melanoma model, a 3PO nanodrug formulation (3PO@cLANa) achieved a 45.9% reduction in tumor lactate and reduced lung metastasis foci to 11, which was 1.55-fold lower than dacarbazine treatment (17 foci) .

tumor vessel normalization radiotherapy colorectal cancer in vivo efficacy

3PO Solubility and Pharmacokinetic Properties: Selection Considerations for In Vitro vs. In Vivo Studies

3PO exhibits DMSO solubility of 42 mg/mL (199.78 mM) and ethanol solubility of 10 mg/mL (47.56 mM), but is insoluble in water, necessitating careful formulation for in vivo studies . Its pharmacokinetic profile in C57Bl/6 mice following intravenous administration reveals a short half-life (T₁/₂ = 0.3 hr), high clearance (CL = 2312 mL/min/kg), and low plasma exposure (AUC₀-inf = 36 ng·hr/mL; Cmax = 113 ng/mL) . In contrast, the derivative PFK158 was developed specifically to have improved PK properties and achieves ~80% tumor growth inhibition in mouse models [1].

solubility pharmacokinetics DMSO solubility clearance

3PO (CAS 13309-08-5): Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Investigating PFKFB3-Independent Glycolysis Inhibition via Lactate Accumulation

Select 3PO for studies focused on understanding alternative mechanisms of glycolysis inhibition that do not involve direct PFKFB3 binding. 3PO's lack of binding to PFKFB3 by ITC (no binding up to 750 μM) and its documented effect on intracellular lactate accumulation and pH reduction provide a unique tool for probing this non-canonical pathway [1]. This application is distinct from the use of AZ67, which does bind directly to PFKFB3.

In Vitro Studies of Endothelial Cell Inflammation and NFκB Signaling

Use 3PO in experiments examining the intersection of glycolysis inhibition and inflammatory signaling in endothelial cells. Unlike YN1 or PFKFB3 genetic silencing, 3PO uniquely inhibits IL-1β- and TNF-induced phosphorylation of IKKα/β and JNK, suppressing NFκB and stress-activated kinase pathways [2]. This makes 3PO the preferred tool for studies where anti-inflammatory readouts are primary endpoints.

Neoadjuvant Tumor Vessel Normalization and Radiotherapy Combination Studies

Employ 3PO in in vivo models of colorectal cancer or other solid tumors to investigate tumor vessel normalization (TVN) and radiotherapy sensitization. 3PO treatment induces TVN, alleviates tumor hypoxia, and increases tumor necrosis in colorectal cancer PDX models [3]. These effects, which are not necessarily shared by more potent PFKFB3 inhibitors, support the use of 3PO in studies of tumor microenvironment modulation.

Nanoparticle Formulation Development for Enhanced Lactate Modulation

Consider 3PO as a cargo molecule for nanoparticle-based drug delivery systems aimed at dual targeting of glycolysis and mitochondrial metabolism. The 3PO@cLANa formulation achieved a 45.9% reduction in tumor lactate and a 1.55-fold lower metastasis burden than dacarbazine in melanoma models . This scenario is particularly relevant for groups developing advanced formulations to overcome 3PO's inherent PK limitations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3PO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.